molecular formula C14H25N3S B7100260 N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine

N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine

Cat. No.: B7100260
M. Wt: 267.44 g/mol
InChI Key: RBJJKEVWHUFYCI-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine is a complex organic compound featuring a piperazine ring substituted with a thiophene group

Properties

IUPAC Name

N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3S/c1-3-15(2)7-5-8-16-9-11-17(12-10-16)14-6-4-13-18-14/h4,6,13H,3,5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJJKEVWHUFYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCCN1CCN(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Thiophene Substitution: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.

    Alkylation: The final step involves the alkylation of the piperazine nitrogen atoms with ethyl and methyl groups using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiophene group and piperazine ring suggests possible applications in treating neurological disorders, given the structural similarity to known psychoactive agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The thiophene group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-methyl-3-(4-phenylpiperazin-1-yl)propan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.

    N-ethyl-N-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-ethyl-N-methyl-3-(4-thiophen-2-ylpiperazin-1-yl)propan-1-amine is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine analogs. This can lead to distinct pharmacological profiles and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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